REACTION_CXSMILES
|
C([O:9][CH2:10][C:11]1[S:12][C:13]([C:16]([O:18]CC)=[O:17])=[CH:14][N:15]=1)(=O)C1C=CC=CC=1.[OH-]>O>[OH:9][CH2:10][C:11]1[S:12][C:13]([C:16]([OH:18])=[O:17])=[CH:14][N:15]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to obtain 11,5 g of raw product
|
Type
|
CUSTOM
|
Details
|
The product was chromatographed over silica gel
|
Type
|
WASH
|
Details
|
was eluted with a 8-2 methylene chloride-ethanol mixture
|
Type
|
ADDITION
|
Details
|
containing 2% acetic acid
|
Type
|
CUSTOM
|
Details
|
The 6 g of product were crystallized from a 3-1 acetone-methanol mixture
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1SC(=CN1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.04 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |